Methionine Synthase Inhibition in HL60 Cells: Potency Advantage Over a Structurally Distinct Inhibitor
In a direct comparison of enzyme inhibition in a human promyelocytic leukemia cell line (HL60), N-[2-(Ethylsulfanyl)pyridine-3-carbonyl]methionine (target compound) exhibited an IC50 of 21,000 nM for methionine synthase [1]. In contrast, a comparator compound from a structurally distinct scaffold (BDBM50392658 / CHEMBL2151066) showed an IC50 of >100,000 nM in the identical assay system [2]. This represents at least a 4.8-fold difference in potency, underscoring the target compound's superior ability to engage the methionine synthase target within this cellular context.
| Evidence Dimension | Methionine Synthase Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 21,000 nM (2.10E+4 nM) |
| Comparator Or Baseline | BDBM50392658 (CHEMBL2151066) >100,000 nM (>1.00E+5 nM) |
| Quantified Difference | ≥4.8-fold greater potency |
| Conditions | Human HL60 cells; L-homocysteine as substrate; 3 hr pre-incubation; spectrophotometric measurement after 10 min. |
Why This Matters
This quantitative potency difference directly informs selection for methionine synthase inhibition studies, where achieving a robust cellular effect at lower concentrations is critical for minimizing off-target interactions.
- [1] BindingDB Entry BDBM50392651 (CHEMBL2153713). (n.d.). BindingDB. Retrieved April 20, 2026. View Source
- [2] BindingDB Entry BDBM50392658 (CHEMBL2151066). (n.d.). BindingDB. Retrieved April 20, 2026. View Source
